(S)-4-chloro-3-hydroxybutyronitrile chemical properties
(S)-4-chloro-3-hydroxybutyronitrile chemical properties
An In-depth Technical Guide to (S)-4-chloro-3-hydroxybutyronitrile
For researchers, scientists, and professionals in drug development, (S)-4-chloro-3-hydroxybutyronitrile is a pivotal chiral intermediate. Its versatile chemical nature makes it a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the production of widely prescribed statin drugs. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Chemical and Physical Properties
(S)-4-chloro-3-hydroxybutyronitrile is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 127913-44-4[3][4] |
| Molecular Formula | C₄H₆ClNO[3][4] |
| Molecular Weight | 119.55 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 239.0 ± 20.0 °C at 760 mmHg[3], 110 °C at 1 mmHg[1][5] |
| Melting Point | 34-36 °C[3] |
| Density | 1.250 g/mL at 20 °C[5] |
| Refractive Index | n20/D 1.474[1][5] |
| Flash Point | >110 °C[1][6] |
| Storage Temperature | 2-8°C[7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (S)-4-chloro-3-hydroxybutyronitrile.
| Spectroscopic Data | Interpretation |
| Infrared (IR) Spectroscopy | A broad absorption band is observed in the 3400-3300 cm⁻¹ region, which is indicative of the O-H stretching of the hydroxyl group. A sharp peak around 2250 cm⁻¹ corresponds to the C≡N stretching of the nitrile group.[9] |
| ¹H NMR Spectroscopy | The proton NMR spectrum shows characteristic signals for the different protons in the molecule.[10] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[10] |
Safety and Handling
(S)-4-chloro-3-hydroxybutyronitrile is classified as a hazardous substance and requires careful handling.
| Safety Information | Details |
| GHS Pictogram | GHS07 (Harmful)[4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4][11] |
Role in Pharmaceutical Synthesis
(S)-4-chloro-3-hydroxybutyronitrile is a key chiral building block in the synthesis of several important pharmaceuticals due to its stereospecificity.[9]
-
Statins: It is a critical intermediate in the synthesis of cholesterol-lowering drugs such as Atorvastatin and Rosuvastatin.[2][9]
-
Carbapenems: This compound is used to create hydroxypyrrolidinones, which are precursors to carbapenem antibiotics.[2][9]
-
L-Carnitine: The (R)-enantiomer is instrumental in the synthesis of L-carnitine, a compound involved in fatty acid metabolism.[9]
Caption: Role as a key pharmaceutical intermediate.
Experimental Protocol: Synthesis
The following is a detailed protocol for the synthesis of (S)-4-chloro-3-hydroxybutyronitrile from (S)-epichlorohydrin.[5][12]
Materials:
-
(S)-epichlorohydrin (99.3% ee)
-
25% aqueous sodium cyanide
-
50% aqueous citric acid
-
Sodium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Reaction Setup: Add 75 L of water to a reactor, followed by (S)-epichlorohydrin.[5][12]
-
Reagent Addition: Under stirring, slowly add 4.76 kg of 25% aqueous sodium cyanide and 3.30 kg of 50% aqueous citric acid dropwise over 1 hour.[5][12]
-
Reaction Conditions: Maintain the pH between 7.9 and 8.0 and the temperature at 22-25°C for 50 minutes.[5][12]
-
Stirring: After the addition is complete, continue stirring for 10 hours.[5][12]
-
Workup: Add 0.7 kg of sodium chloride and stir until dissolved. Extract the reaction mixture with 20 L of ethyl acetate and separate the organic layer.[5]
-
Drying: Add 0.2 kg of anhydrous sodium sulfate to the ethyl acetate layer, stir for 30 minutes, and then filter.[5]
-
Purification: Remove the ethyl acetate by evaporation under reduced pressure. Distill the residue through a membrane distiller at 110°C/1 mbar to yield the final product.[5]
This process yields (S)-4-chloro-3-hydroxybutanenitrile with a chemical purity of 99.1% and an optical purity of 99.3% ee.[5]
Caption: Synthesis workflow of (S)-4-chloro-3-hydroxybutyronitrile.
References
- 1. (S)-4-Chloro-3-hydroxybutyronitrile CAS 127913-44-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. lookchem.com [lookchem.com]
- 3. haihangchem.com [haihangchem.com]
- 4. chemscene.com [chemscene.com]
- 5. (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 [chemicalbook.com]
- 6. (S)-4-Chloro-3-hydroxybutyronitrile(127913-44-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chloro Hydroxybutyronitrile Exporter from Navi Mumbai [aaopenglobal.in]
- 8. 127913-44-4|(S)-4-Chloro-3-hydroxybutyronitrile|BLD Pharm [bldpharm.com]
- 9. 4-Chloro-3-hydroxybutyronitrile | 105-33-9 | Benchchem [benchchem.com]
- 10. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 11. (S)-(-)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. (S)-4-Chloro-3-hydroxybutyronitrile synthesis - chemicalbook [chemicalbook.com]
